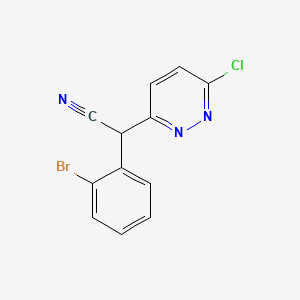
2-(2-Bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile is an organic compound that features both bromophenyl and chloropyridazinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the bromophenyl intermediate: This could involve bromination of a phenyl precursor.
Formation of the chloropyridazinyl intermediate: This might involve chlorination of a pyridazine precursor.
Coupling reaction: The final step would involve coupling the two intermediates under specific conditions, possibly using a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the bromophenyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The bromine and chlorine atoms could be targets for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could yield an amine.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Drug Development: Potential use as a scaffold for developing new pharmaceuticals.
Biological Studies: Used in studies to understand its interaction with biological molecules.
Industry
Materials Science:
Agriculture: Possible use in the synthesis of agrochemicals.
作用機序
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors. The molecular targets and pathways involved would be identified through detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 2-(2-Bromophenyl)-2-(6-chloropyridazin-3-yl)ethanone
- 2-(2-Bromophenyl)-2-(6-chloropyridazin-3-yl)ethanol
Uniqueness
2-(2-Bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile is unique due to its specific combination of bromophenyl and chloropyridazinyl groups, which may confer unique chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
2-(2-bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClN3/c13-10-4-2-1-3-8(10)9(7-15)11-5-6-12(14)17-16-11/h1-6,9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAWCCQCISRDPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)C2=NN=C(C=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423354 |
Source


|
| Record name | 2-(2-bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338405-54-2 |
Source


|
| Record name | 2-(2-bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



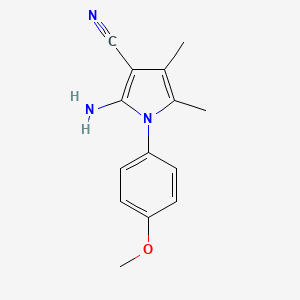

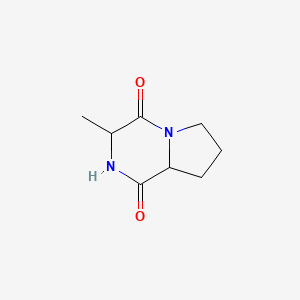
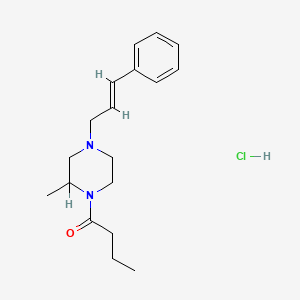

![5-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B1276380.png)

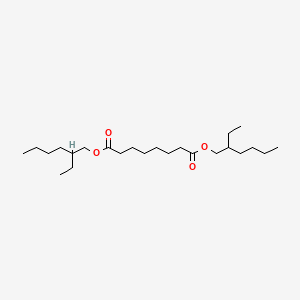
![6-Aminobenzo[d]thiazol-2(3H)-one](/img/structure/B1276385.png)


